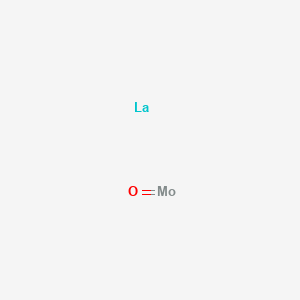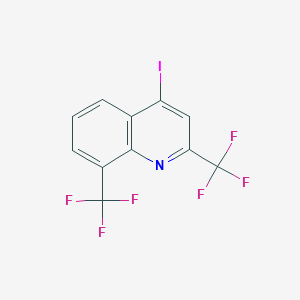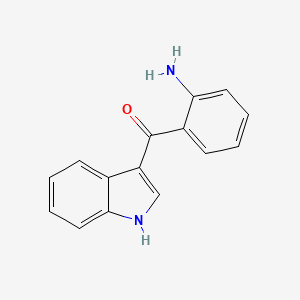![molecular formula C11H13NO3 B12547125 (4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one CAS No. 158612-99-8](/img/structure/B12547125.png)
(4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative Oxazolidinones are a class of heterocyclic organic compounds containing both nitrogen and oxygen in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one typically involves the reaction of a suitable chiral precursor with benzyl alcohol under controlled conditions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The oxazolidinone ring can be reduced to form an amino alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
科学的研究の応用
(4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of (4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The oxazolidinone ring can interact with amino acid residues in the enzyme, leading to inhibition of its activity. The benzyloxy group can enhance the binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
(4S)-4-[(Methoxy)methyl]-1,3-oxazolidin-2-one: Similar structure but with a methoxy group instead of a benzyloxy group.
(4S)-4-[(Ethoxy)methyl]-1,3-oxazolidin-2-one: Similar structure but with an ethoxy group instead of a benzyloxy group.
(4S)-4-[(Phenyl)methyl]-1,3-oxazolidin-2-one: Similar structure but with a phenyl group instead of a benzyloxy group.
Uniqueness
(4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one is unique due to the presence of the benzyloxy group, which can enhance its reactivity and binding affinity in various applications. The chiral nature of the compound also makes it valuable in asymmetric synthesis, providing high enantioselectivity in the formation of chiral products.
特性
CAS番号 |
158612-99-8 |
|---|---|
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC名 |
(4S)-4-(phenylmethoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO3/c13-11-12-10(8-15-11)7-14-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)/t10-/m0/s1 |
InChIキー |
QLNHTMVVULBOOR-JTQLQIEISA-N |
異性体SMILES |
C1[C@@H](NC(=O)O1)COCC2=CC=CC=C2 |
正規SMILES |
C1C(NC(=O)O1)COCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro-](/img/structure/B12547051.png)
![2,3-Di([2,2'-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione](/img/structure/B12547060.png)
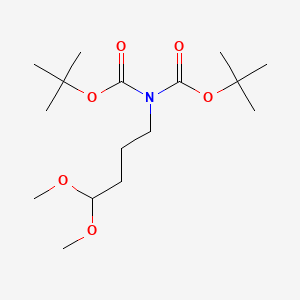
![1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate](/img/structure/B12547073.png)
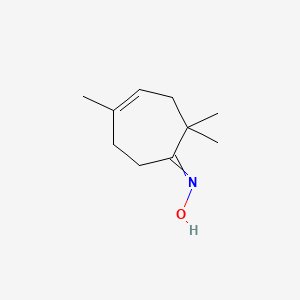

![4-[(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)sulfanyl]benzene-1-sulfonic acid](/img/structure/B12547093.png)
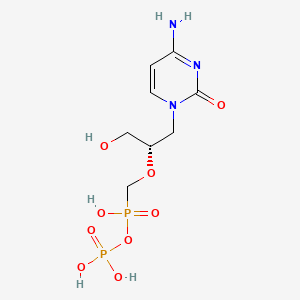
![1,3,8-Triazaspiro[4.5]decan-4-one, 1-phenyl-8-[(1S,2S)-2-phenylcyclohexyl]-](/img/structure/B12547100.png)
